3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide
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Description
3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C21H23BrN2O3 and its molecular weight is 431.33. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
Compounds with structures related to the one have been explored for their pharmacological potential. For instance, derivatives of morpholine and biphenyl have been studied for their anticonvulsant, antimicrobial, and tyrosinase inhibitory activities. The biphenyl ester derivatives have shown significant anti-tyrosinase activities, suggesting potential use in treatments for conditions like hyperpigmentation (Kwong et al., 2017). Similarly, morpholinyl- and methylpiperazinylacyloxyalkyl derivatives of naproxen have been synthesized for enhanced topical drug delivery, indicating the adaptability of these structures in developing prodrugs with improved pharmacokinetic properties (Rautio et al., 2000).
Synthesis and Molecular Design
The versatility of morpholine and biphenyl derivatives in synthesis and molecular design is evident from their use in creating a wide variety of compounds with potential biological activity. For example, the synthesis of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs highlights the utility of these frameworks in designing molecules with desired pharmacological properties (Rautio et al., 2000). Additionally, the synthesis of biphenyl ester derivatives for tyrosinase inhibition demonstrates the application of these chemical structures in addressing specific enzymatic pathways (Kwong et al., 2017).
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O3/c22-19-4-2-1-3-17(19)7-10-20(25)23-18-8-5-16(6-9-18)15-21(26)24-11-13-27-14-12-24/h1-6,8-9H,7,10-15H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHUGEGSNDUYJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.